N-[3-(trifluoromethyl)phenyl]naphtho[2,1-b]furan-2-carboxamide
Overview
Description
N-[3-(trifluoromethyl)phenyl]naphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, fused with a naphthofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]naphtho[2,1-b]furan-2-carboxamide typically involves the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through cyclization reactions involving naphthol derivatives and appropriate reagents under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the naphthofuran derivative with an amine, such as 3-(trifluoromethyl)aniline, under suitable conditions (e.g., using coupling agents like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]naphtho[2,1-b]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or photoactive compounds.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It may find use in the synthesis of specialty chemicals or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the naphthofuran core may facilitate interactions with hydrophobic pockets within the target. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthofuran Derivatives: Compounds with similar naphthofuran cores but different substituents.
Trifluoromethylated Aromatics: Compounds with trifluoromethyl groups attached to aromatic rings, such as trifluoromethylbenzene.
Uniqueness
N-[3-(trifluoromethyl)phenyl]naphtho[2,1-b]furan-2-carboxamide is unique due to the combination of its trifluoromethyl group and naphthofuran core, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, binding affinity, and selectivity compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]benzo[e][1]benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3NO2/c21-20(22,23)13-5-3-6-14(10-13)24-19(25)18-11-16-15-7-2-1-4-12(15)8-9-17(16)26-18/h1-11H,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMKBLBIRMNJFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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